

Structural Characterization of 5-Bromo-4-methylnicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4-methylnicotinaldehyde

Cat. No.: B1290056

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Abstract

This technical guide provides a comprehensive overview of the structural characterization of **5-Bromo-4-methylnicotinaldehyde** (CAS No: 351457-86-8), a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the expected physicochemical properties and provides detailed, generalized experimental protocols for its analysis using modern spectroscopic and crystallographic techniques. While specific experimental data for this compound is not widely available in published literature, this guide presents predicted data based on the analysis of analogous structures and foundational principles of chemical characterization. All quantitative data is summarized in structured tables, and a standardized workflow for structural elucidation is presented visually.

Introduction

5-Bromo-4-methylnicotinaldehyde is a heterocyclic aldehyde with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The presence of a bromine atom, a methyl group, and an aldehyde function on the pyridine ring offers multiple points for chemical modification, making it a versatile intermediate. Accurate structural characterization is paramount for its use in further research and development. This guide details the methodologies required to confirm its identity, purity, and three-dimensional structure.

Physicochemical and Spectroscopic Data

The following tables summarize the known and predicted data for **5-Bromo-4-methylnicotinaldehyde**.

Table 1: General Compound Information

Property	Value	Source
IUPAC Name	5-Bromo-4-methylpyridine-3-carbaldehyde	N/A
CAS Number	351457-86-8	[1]
Molecular Formula	C ₇ H ₆ BrNO	[1]
Molecular Weight	200.03 g/mol	[1]
Monoisotopic Mass	198.96329 Da	[2]

Table 2: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	199.97057
[M+Na] ⁺	221.95251
[M-H] ⁻	197.95601
[M+NH ₄] ⁺	216.99711
[M] ⁺	198.96274

Data sourced from predicted values.[\[2\]](#)

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.1	Singlet	1H	Aldehyde proton (-CHO)
~8.8	Singlet	1H	Pyridine H-2
~8.6	Singlet	1H	Pyridine H-6
~2.5	Singlet	3H	Methyl protons (-CH ₃)

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde Carbonyl (C=O)
~155	Pyridine C-6
~152	Pyridine C-2
~140	Pyridine C-4
~130	Pyridine C-3
~120	Pyridine C-5 (C-Br)
~18	Methyl Carbon (-CH ₃)

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3050	Medium	C-H Stretch	Aromatic (Pyridine)
~2920	Medium	C-H Stretch	Aliphatic (Methyl)
~2820, ~2720	Medium	C-H Stretch	Aldehyde
~1705	Strong	C=O Stretch	Aldehyde
~1580, ~1470	Medium-Strong	C=C/C=N Stretch	Aromatic (Pyridine)
~1020	Medium	C-Br Stretch	Aryl Halide

Experimental Protocols

The following sections provide detailed methodologies for the structural characterization of **5-Bromo-4-methylnicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Procedure:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.
 - ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of 0-200 ppm, a 45-degree pulse angle, a relaxation delay of 2 seconds, and 1024-2048 scans.

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
- Procedure:
 - Sample Preparation: Prepare a dilute solution of the compound (approx. 10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
 - Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.
 - Data Acquisition: Acquire mass spectra in both positive and negative ion modes. For positive mode, typical parent ions would be $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$. For negative mode, $[\text{M}-\text{H}]^-$ would be expected. Set the mass range to 50-500 m/z.
 - Data Analysis: Determine the exact mass of the parent ions and compare it with the theoretical mass calculated from the molecular formula ($\text{C}_7\text{H}_6\text{BrNO}$). The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion peak cluster.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Procedure:

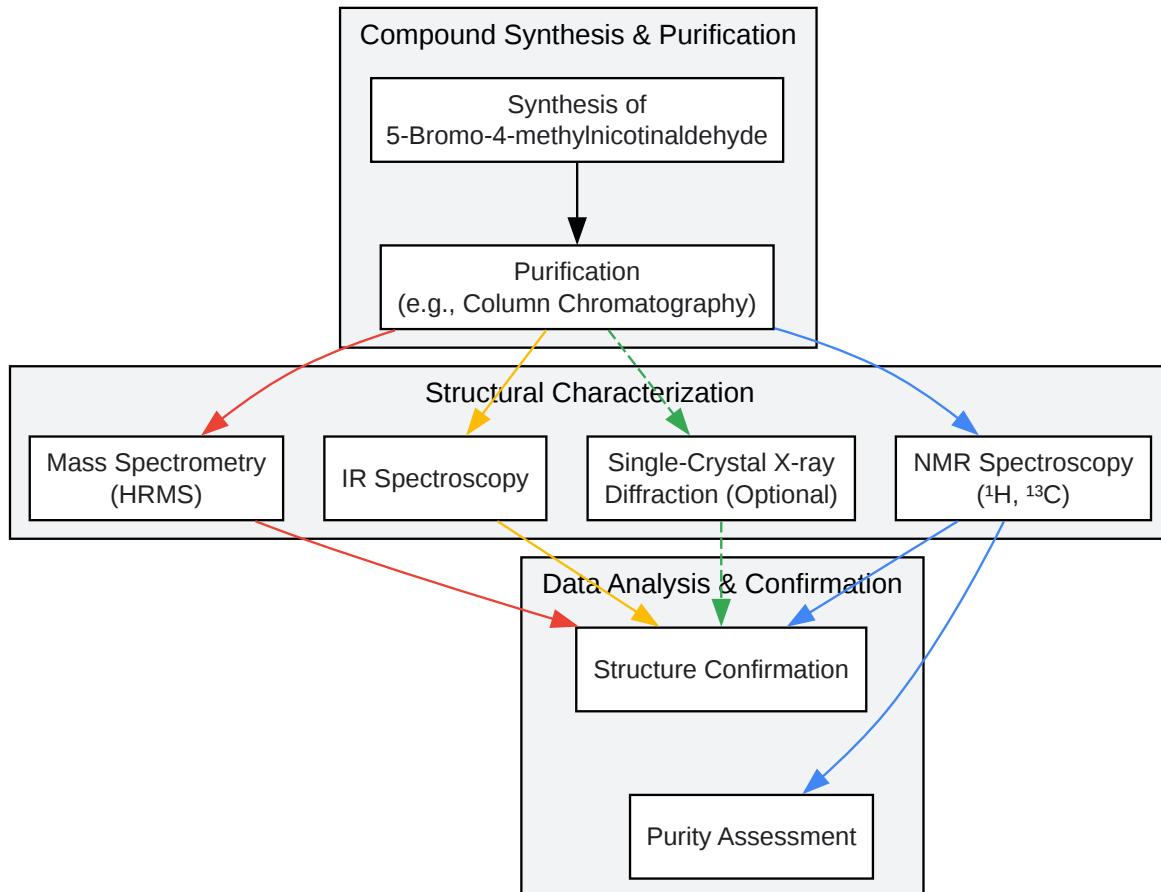
- Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
- Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric CO₂ and H₂O signals.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the aldehyde C=O stretch, aromatic C=C/C=N stretches, and C-H stretches.[3]

Single-Crystal X-ray Diffraction

- Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles.
- Instrumentation: Single-Crystal X-ray Diffractometer.
- Procedure:
 - Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
 - Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data using a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).[4]
 - Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares on F².[4]
 - Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. The data should be deposited in a crystallographic database (e.g., CCDC) to obtain a deposition number.

Visualization of Workflows

The following diagrams illustrate the logical flow for the structural characterization of **5-Bromo-4-methylnicotinaldehyde**.



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Caption: Experimental workflow for the synthesis and structural elucidation of a small molecule.

Conclusion

The structural characterization of **5-Bromo-4-methylnicotinaldehyde** relies on a combination of standard analytical techniques. NMR spectroscopy provides the core skeletal information, mass spectrometry confirms the molecular weight and elemental composition, and IR

spectroscopy identifies key functional groups. For unambiguous three-dimensional structure determination, single-crystal X-ray diffraction is the definitive method. The protocols and predicted data within this guide serve as a robust framework for researchers working with this compound, ensuring accurate characterization and facilitating its application in drug discovery and chemical synthesis.

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